(3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride
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Overview
Description
(3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride: is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride typically involves the reaction of 3-cyclopropoxy-2-fluorobenzaldehyde with an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to form the desired methanamine derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenylmethanamine derivatives.
Scientific Research Applications
Chemistry: (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of fluorinated phenylmethanamine derivatives on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. Its unique structure makes it a candidate for drug development, particularly in the field of neuropharmacology.
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its properties make it suitable for creating materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride involves its interaction with molecular targets in biological systems. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential interactions with neurotransmitter systems.
Comparison with Similar Compounds
- (3-Cyclopropoxy-2-chlorophenyl)methanamine hydrochloride
- (3-Cyclopropoxy-2-bromophenyl)methanamine hydrochloride
- (3-Cyclopropoxy-2-iodophenyl)methanamine hydrochloride
Comparison: Compared to its analogs, (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological targets. This makes it distinct from its chloro, bromo, and iodo counterparts, which have different chemical and biological properties.
Properties
IUPAC Name |
(3-cyclopropyloxy-2-fluorophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8;/h1-3,8H,4-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEXFUUJAMDUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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